Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Description
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with an ethyl ester group at the 3-position and a ketone group at the 5-position, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNJSGZCDFBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544742 | |
| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106960-78-5 | |
| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Hantzsch Reaction
The Hantzsch reaction is a classical method for synthesizing polyhydroquinoline derivatives. For ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, a modified one-pot approach involves the condensation of ethyl acetoacetate, ammonium acetate, and a cyclic diketone (e.g., 1,3-cyclohexanedione) under acidic conditions.
Reaction Conditions :
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Solvent : Dimethoxyethane (DME)
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Catalyst : Nitric acid (2 N)
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Temperature : Reflux (≈100°C)
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Time : 12 hours
Mechanism :
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Knoevenagel Condensation : Ethyl acetoacetate reacts with ammonium acetate to form an enamine intermediate.
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Cyclization : The enamine attacks the diketone, forming the tetrahydroquinoline core.
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Aromatization : Nitric acid oxidizes the dihydroquinoline intermediate, yielding the fully conjugated product.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 96 | 98.5 |
| Aromatization | 98 | 99.2 |
Advantages :
Lipase-Catalyzed Resolution for Enantiopure Derivatives
For chiral applications, lipase-mediated kinetic resolution enhances enantiomeric excess (ee). Novozym 435 (Candida antarctica lipase B) in methyl tert-butyl ether (MTBE) with butanol resolves racemic mixtures.
Conditions :
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Enzyme Loading : 20 mg/mmol substrate
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Solvent : MTBE
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Temperature : 37°C
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Time : 24 hours
Outcomes :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >99% ee (R and S) |
| Conversion Rate | 50% per enantiomer |
Limitations :
Nickel-Aluminum Alloy Reduction of Oxime Intermediates
Oxime Formation and Reduction
This method involves synthesizing an oxime precursor (e.g., 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline) followed by reductive cleavage using nickel-aluminum alloy.
Procedure :
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Oxime Synthesis : React 5,6-dihydro-3-methyl-7H-quinolin-8-one with hydroxylamine hydrochloride in ethanol-water.
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Reduction : Treat the oxime with Ni-Al alloy in NaOH/ethanol under vigorous stirring.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Ni-Al Alloy Quantity | 1.5 eq |
| Reaction Time | 2 hours |
| Temperature | Room temperature |
Yield :
Safety Considerations :
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Exothermic reaction requires controlled alloy addition.
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NaOH/ethanol mixture necessitates corrosion-resistant equipment.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Hantzsch-Aromatization | 94 | High | Moderate |
| Ni-Al Reduction | 76 | Moderate | Low |
Key Insights :
Chemical Reactions Analysis
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds that are essential in various chemical reactions. Its unique structure allows it to participate in:
- Oxidation Reactions : The compound can be oxidized to form quinoline derivatives.
- Reduction Reactions : Reduction can convert the keto group into alcohol derivatives.
- Substitution Reactions : Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinoline derivatives |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Halogenated reagents | Substituted quinolines |
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor and receptor ligand. Notable applications include:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes.
- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells or inhibit cell proliferation through interactions with cellular signaling pathways.
Medicine
The compound is explored as a precursor for developing new pharmaceuticals. Its structural features make it a candidate for:
- Therapeutic Agents : this compound is being studied for its potential use in antimalarial and anticancer drug development.
| Application Area | Potential Uses |
|---|---|
| Antimalarial | Development of new treatments |
| Anticancer | Lead compound for targeting cancer cells |
Industry
In industrial applications, this compound is utilized in:
- Dyes and Pigments : Its unique chemical structure allows for the development of specialized dyes and pigments.
- Agrochemicals : The compound's properties make it suitable for use in pesticides and other agricultural chemicals.
Case Studies
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effective inhibition at low concentrations.
- Pharmaceutical Development : Research conducted at a leading pharmaceutical company focused on synthesizing derivatives of this compound to enhance its anticancer properties. Results indicated that certain modifications improved potency against specific cancer cell lines.
- Synthesis Optimization : A study on optimizing synthetic routes revealed that using continuous flow reactors significantly increased yield and purity compared to traditional batch methods.
Mechanism of Action
The mechanism of action of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
5,6,7,8-Tetrahydroquinoline-3-carboxylate: Lacks the ethyl ester group, leading to different reactivity and applications.
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: These compounds have similar structures but different substituents, affecting their biological activities.
Quinolines: The fully aromatic counterparts with distinct chemical properties and uses.
Biological Activity
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (ETQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ETQ belongs to the class of tetrahydroquinoline derivatives. Its molecular formula is , with a molecular weight of approximately 245.25 g/mol. The compound features a unique oxo group at the 5-position and a carboxylate ester functional group, which are significant for its reactivity and interactions within biological systems.
The biological activity of ETQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various physiological effects. Although specific targets for ETQ have not been fully elucidated, it is hypothesized that it may influence pathways related to:
- Antitumor activity : ETQ has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial effects : The compound exhibits activity against certain bacterial strains.
- Anti-inflammatory properties : Preliminary studies suggest potential benefits in reducing inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of ETQ. For instance, a study demonstrated that ETQ significantly inhibited the growth of MCF-7 breast cancer cells in vitro. The cells were treated with varying concentrations of ETQ, and cell viability was assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that ETQ could serve as a potential anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
This data indicates that higher concentrations of ETQ correlate with reduced cell viability in cancer cells .
Antimicrobial Activity
ETQ has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent.
Case Studies
- Study on Cancer Cell Lines : A detailed study assessed the effects of ETQ on various cancer cell lines including MCF-7 and HeLa cells. The compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating its effectiveness as a cytotoxic agent .
- Antibacterial Efficacy : Another research effort focused on the antibacterial efficacy of ETQ against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 15 µg/mL, suggesting strong antibacterial activity that warrants further investigation into its mechanism .
Q & A
Q. What are the established synthetic routes for Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via oxidative aromatization of 1,4-dihydropyridine precursors. For example, a method involves stirring 4-chlorobenzaldehyde, ethyl acetoacetate, and 3-aminocyclohex-2-enone at 343 K for 3 hours, followed by oxidation using H₂O₂ (2.0 equiv.) in the presence of a PEG1000-BMImI catalyst (50 mol%). Recrystallization from dichloromethane/n-hexane yields single crystals suitable for X-ray analysis . Optimization focuses on solvent-free conditions, catalyst efficiency, and reaction monitoring via TLC.
Q. How is the crystal structure of this compound characterized, and what key parameters define its conformation?
Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å, and β = 112.151°. The fused ring adopts an envelope conformation, with the dihedral angle between the pyridine and benzene rings at 56.98°. Weak C–H···O interactions stabilize the crystal packing . Refinement parameters include R1 = 0.050 and wR2 = 0.128 for 3860 reflections .
Q. What computational tools are essential for refining crystallographic data?
SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography. It handles absorption corrections, hydrogen placement, and thermal parameter optimization. For example, methyl H atoms are placed in calculated positions with isotropic displacement parameters (Uiso) set to 1.5×Ueq(C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as irregular bond lengths or thermal motion?
Discrepancies in bond lengths (e.g., C–C variations in the ethyl group) are addressed by:
Q. What methodologies enable analysis of non-covalent interactions (e.g., hydrogen bonds) in crystal packing?
Graph set analysis (Etter’s formalism) categorizes hydrogen-bonding patterns. For example, weak C–H···O interactions (2.5–3.0 Å) form infinite chains parallel to the (100) plane, as observed in the title compound. Tools like Mercury or CrystalExplorer visualize these networks .
Q. How do substituents (e.g., chloro, methyl) influence the compound’s bioactivity or conformational flexibility?
Substituents like 4-chlorophenyl increase planarity (dihedral angle ~57°) and enhance π-stacking, potentially improving antimicrobial activity. Computational studies (DFT or MD simulations) model substituent effects on electronic properties and ring puckering .
Methodological Challenges and Solutions
Q. What strategies improve catalytic efficiency in the synthesis of polyhydroquinoline derivatives?
Ionic liquid catalysts (e.g., PEG1000-BMImI) enhance reaction rates and selectivity by stabilizing intermediates. For example, 50 mol% catalyst loadings reduce side reactions and improve yields to >85% .
Q. How can researchers validate conformational dynamics in solution vs. solid states?
- Solid-state: X-ray crystallography defines envelope conformations (Cremer-Pople puckering parameters).
- Solution-state: NOESY NMR detects through-space couplings to confirm dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
